molecular formula C7H8N4O B559662 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 84955-32-8

4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B559662
CAS RN: 84955-32-8
M. Wt: 164.16 g/mol
InChI Key: CNPURSDMOWDNOQ-UHFFFAOYSA-N
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Description

“4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is a chemical compound that has been studied for its potential antiviral properties . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . This compound has been found to have promising antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .


Synthesis Analysis

The synthesis of this compound involves a series of steps. For instance, in one study, a series of pyrrolo[2,3-d]pyrimidine derivatives containing a 1,8-naphthyridine-4-one fragment were synthesized . Another study reported the synthesis of a compound with a similar structure, where a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous CH3CN was reacted with K2CO3 and 4-nitrobenzyl bromide .


Molecular Structure Analysis

The molecular structure of “4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine” consists of a pyrrolo[2,3-d]pyrimidine core with a methoxy group at the 4-position . The molecular formula of this compound is C7H7N3O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine” include a molecular weight of 149.15 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Chemistry and Drug Design

  • Field : Chemistry and Drug Design
  • Application : The compound “4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is used in the synthesis of pyrrolo[2,3-d]pyrimidines . These important heterocycles show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .
  • Methods : The methods for the synthesis of pyrrolo[2,3-d]pyrimidines are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .
  • Results : The synthesis methods have been successful in producing pyrrolo[2,3-d]pyrimidines, which have shown promising results in various biological activities .

Antiviral Research

  • Field : Antiviral Research
  • Application : The compound “4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is used in the development of antiviral agents, specifically against Hepatitis C Virus (HCV) .
  • Methods : The compound was synthesized through a series of 10-15 synthetic steps and characterized adequately .
  • Results : The synthesized compound showed anti-HCV activities .

properties

IUPAC Name

4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPURSDMOWDNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510969
Record name 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine

CAS RN

84955-32-8
Record name 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Seela, X Peng - Collection of Czechoslovak Chemical …, 2006 - cccc.uochb.cas.cz
The synthesis and properties of 7-deazapurine β-L-nucleosides are described. The stereoselective glycosylation of the anions of 2-amino-6-chloro-7-deazapurines 9a, 9b or 6-chloro-7-…
Number of citations: 10 cccc.uochb.cas.cz
F Seela, K Shaikh - Helvetica chimica acta, 2004 - Wiley Online Library
The synthesis of the 7‐halogenated derivatives 1b (7‐bromo) and 1c (7‐iodo) of 7‐deaza‐2′‐deoxyxanthosine (1a) is described. A partial Br→I exchange was observed when the …
Number of citations: 9 onlinelibrary.wiley.com
F Seela, KI Shaikh, H Eickmeier - Acta Crystallographica Section C …, 2005 - scripts.iucr.org
In the title compound, 2-amino-7-(2-deoxy-β-d-erythro-pentofuranosyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, C11H14N4O4, the N-glycosylic bond torsion angle, χ, is anti [−106.5 (3)]…
Number of citations: 3 scripts.iucr.org
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
The overexpression of NIK plays a critical role in liver inflammatory diseases. Treatment of such diseases with small-molecule NIK inhibitors is a reasonable but underexplored approach…
Number of citations: 30 pubs.acs.org

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